3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles It is characterized by a benzaldehyde moiety attached to a pyrazole ring, which is further substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methylpyrazole with benzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by refluxing the mixture to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst[][4].
Major Products Formed
Oxidation: 3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-(4-Methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution patterns.
3-(5-Methyl-1H-pyrazol-1-yl)benzaldehyde: Methyl group at a different position on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyrazole ring and the aldehyde group provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-3-10(5-11)8-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQJGQWPMSHYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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